Home > Products > Screening Compounds P53159 > Cimpuciclib tosylate
Cimpuciclib tosylate -

Cimpuciclib tosylate

Catalog Number: EVT-10987140
CAS Number:
Molecular Formula: C37H43FN8O4S
Molecular Weight: 714.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cimpuciclib tosylate is a novel compound recognized for its selective inhibition of cyclin-dependent kinase 4, a crucial enzyme involved in cell cycle regulation. This compound has garnered attention due to its potential anti-tumor activity, making it a subject of interest in cancer research. The chemical structure and properties of Cimpuciclib tosylate position it as a promising candidate in therapeutic applications targeting various malignancies.

Source

Cimpuciclib tosylate is derived from the parent compound Cimpuciclib, which is synthesized and characterized for its pharmacological properties. The compound's synthesis and characterization have been documented in various scientific publications, highlighting its efficacy as a selective inhibitor of cyclin-dependent kinase 4 with an IC50 value of 0.49 nM, indicating strong potency against this target enzyme .

Classification

Cimpuciclib tosylate is classified as a small molecule inhibitor and specifically categorized as a cyclin-dependent kinase 4 inhibitor. Its classification underscores its role in modulating cell cycle progression and its potential implications in cancer therapeutics.

Synthesis Analysis

Methods

The synthesis of Cimpuciclib tosylate involves several key steps that utilize advanced organic chemistry techniques. The synthetic pathway typically includes the formation of the core structure followed by tosylation to enhance solubility and stability.

  1. Formation of Core Structure: The initial step often involves the construction of the bicyclic framework characteristic of Cimpuciclib. This may be achieved through methods such as cyclization reactions involving appropriate starting materials.
  2. Tosylation: The introduction of the tosyl group is crucial for enhancing the compound's pharmacokinetic properties. This step generally employs p-toluenesulfonic acid or its derivatives under controlled conditions to ensure selective attachment to the desired functional group.

Technical Details

The synthesis may also involve purification steps such as chromatography to isolate the desired product from by-products and unreacted materials. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Cimpuciclib tosylate.

Molecular Structure Analysis

Structure

Cimpuciclib tosylate features a complex molecular structure characterized by its bicyclic core and the presence of a tosyl group, which enhances its solubility and stability in biological systems. The molecular formula can be represented as C₁₉H₁₉N₃O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

The molecular weight of Cimpuciclib tosylate is approximately 373.43 g/mol. Its structural representation includes functional groups essential for its biological activity, particularly the presence of nitrogen-containing heterocycles that contribute to its interaction with cyclin-dependent kinases.

Chemical Reactions Analysis

Reactions

Cimpuciclib tosylate undergoes various chemical reactions that are pivotal for its functionality as a kinase inhibitor. Key reactions include:

  • Phosphorylation Inhibition: By binding to cyclin-dependent kinase 4, Cimpuciclib tosylate inhibits the phosphorylation of target proteins involved in cell cycle progression.
  • Metabolic Transformations: In biological systems, Cimpuciclib tosylate may undergo metabolic transformations that affect its efficacy and duration of action.

Technical Details

Understanding these reactions involves kinetic studies to determine the rate constants associated with binding and inhibition, which are critical for evaluating its therapeutic potential.

Mechanism of Action

Process

Cimpuciclib tosylate exerts its anti-tumor effects primarily through the inhibition of cyclin-dependent kinase 4 activity. This inhibition leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

Data

Research indicates that Cimpuciclib tosylate effectively reduces cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell division. This mechanism highlights its potential utility in treating cancers characterized by dysregulated cell cycle progression.

Physical and Chemical Properties Analysis

Physical Properties

Cimpuciclib tosylate is typically presented as a solid crystalline compound with high purity levels. Its melting point and solubility characteristics are essential for formulation development in pharmaceutical applications.

Chemical Properties

The compound exhibits stability under physiological conditions but may be sensitive to extreme pH levels or oxidative environments. Its solubility profile suggests compatibility with various drug delivery systems, enhancing its bioavailability.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography are employed to assess the purity and stability of Cimpuciclib tosylate during formulation development.

Applications

Scientific Uses

Cimpuciclib tosylate's primary application lies within oncology research, particularly in developing targeted therapies for cancers driven by cyclin-dependent kinase dysregulation. It serves as a valuable tool for investigating cell cycle dynamics and therapeutic strategies aimed at inhibiting tumor growth.

Introduction to CDK4/6 Inhibition in Oncotherapeutic Strategies

Role of Cyclin-Dependent Kinase 4 in Cell Cycle Dysregulation

Cyclin-Dependent Kinase 4 (CDK4) operates as a master regulator of the G1-to-S phase transition in the cell cycle. It forms complexes with D-type cyclins (D1, D2, D3), phosphorylating the retinoblastoma protein to release E2F transcription factors that drive DNA replication genes [3] [6] [8]. In neoplastic pathologies, dysregulation occurs through:

  • CCND1/2/3 gene amplification (increased cyclin D expression)
  • CDK4 overexpression or mutation (e.g., R24C mutation conferring p16 resistance)
  • INK4 inhibitor loss (p16 deletion/methylation in >50% human cancers) [1] [6] [8]

This pathway hyperactivation creates CDK4 dependency in malignancies like breast cancer, glioblastoma, and liposarcoma. Critically, CDK4 (unlike CDK6) shows tissue-specific expression patterns and distinct substrate preferences, making it a precision oncology target [3] [8].

Table 1: CDK4 Dysregulation Mechanisms in Human Cancers

MechanismMolecular AlterationExemplary Cancer Types
Cyclin D overexpressionCCND1 amplification, CCND1 3'UTR mutationsBreast cancer (15-20%), mantle cell lymphoma (near 100%)
CDK4 amplificationCDK4 gene amplificationLiposarcoma (90%), glioblastoma (14%)
INK4 lossCDKN2A deletion/methylationPancreatic cancer (90%), NSCLC (30%)

Rationale for Selective CDK4 Inhibition in Neoplastic Pathologies

Dual CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) demonstrate clinical efficacy in hormone receptor-positive breast cancer but face limitations:

  • CDK6-related hematologic toxicity due to its role in hematopoietic stem cell maintenance
  • Therapeutic resistance via cyclin E-CDK2 upregulation or RB1 loss [5] [8]Selective CDK4 inhibition offers theoretical advantages:
  • Reduced myelotoxicity: CDK6 minimally inhibited, preserving hematopoietic function
  • Targeted activity in CDK4-dependent tumors: Liposarcomas and glioblastomas with CDK4 amplification may respond better
  • Synergy potential: Enhanced combinability with PI3K/mTOR or MEK inhibitors without overlapping toxicities [3] [8]Preclinical evidence indicates certain tumors (e.g., KRAS-mutant NSCLC) exhibit greater dependency on CDK4 than CDK6, providing a biological rationale for selective targeting [8].

Emergence of Cimpuciclib Tosylate as a Novel Therapeutic Candidate

Cimpuciclib tosylate (chemical name: (S)-4-(8-((1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)amino)imidazo[1,2-a]pyrazin-3-yl)-N-(1-hydroxypropan-2-yl)benzamide 4-methylbenzenesulfonate) represents a novel, highly selective CDK4 inhibitor. Key developmental milestones include:

  • Discovery: Identified through structure-based drug design optimizing ATP-competitive binding to CDK4's hydrophobic pocket
  • Selectivity profile: 19.5-fold selectivity for CDK4 over CDK6 (IC50: 0.49 nM vs. 9.56 nM) [4] [7]
  • Chemical optimization: Tosylate salt formulation enhances aqueous solubility (200 mg/mL in DMSO) and pharmacokinetic properties versus free base [4] [7]

Table 2: Preclinical Profile of Cimpuciclib Tosylate

ParameterValueExperimental Context
CDK4 IC500.49 nMBiochemical kinase assay
CDK6 IC509.56 nMBiochemical kinase assay
Antiproliferative IC50141.2 nMColo205 cells (6-day exposure)
Tumor growth inhibition93.63%Colo205 xenograft model (50 mg/kg, twice weekly)
Plasma half-life (mice)14.8 hours50 mg/kg oral administration

Pharmacokinetic studies in rats and mice demonstrate favorable properties: dose-proportional exposure (AUC0-24: 5,414 ng/mL·h in rats at 5 mg/kg; 136,782 ng/mL·h in mice at 50 mg/kg) and extended plasma residence time supporting intermittent dosing [4] [7]. In the Colo205 colorectal cancer xenograft model, twice-weekly oral administration achieved near-complete tumor suppression (93.63% inhibition) without reported hematologic toxicity, suggesting a potentially improved therapeutic window versus dual CDK4/6 inhibitors [4].

Cimpuciclib tosylate exemplifies the "next-generation" CDK inhibitor paradigm—maximizing target specificity to minimize off-kinase effects while maintaining potency against cell cycle drivers in malignancies with CDK4 pathway dependency.

Properties

Product Name

Cimpuciclib tosylate

IUPAC Name

[4-(cyclopropylamino)piperidin-1-yl]-[6-[[5-fluoro-4-(2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-yl]amino]-2-methylpyridin-3-yl]methanone;4-methylbenzenesulfonic acid

Molecular Formula

C37H43FN8O4S

Molecular Weight

714.9 g/mol

InChI

InChI=1S/C30H35FN8O.C7H8O3S/c1-17(2)39-19(4)34-25-9-5-20(15-26(25)39)28-24(31)16-32-30(37-28)36-27-10-8-23(18(3)33-27)29(40)38-13-11-22(12-14-38)35-21-6-7-21;1-6-2-4-7(5-3-6)11(8,9)10/h5,8-10,15-17,21-22,35H,6-7,11-14H2,1-4H3,(H,32,33,36,37);2-5H,1H3,(H,8,9,10)

InChI Key

GHPZVWMOCAVFLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=CC(=N1)NC2=NC=C(C(=N2)C3=CC4=C(C=C3)N=C(N4C(C)C)C)F)C(=O)N5CCC(CC5)NC6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.